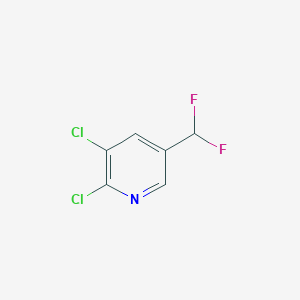

2,3-Dichloro-5-(difluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dichloro-5-(difluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H3Cl2F2N and its molecular weight is 197.99 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

2,3-Dichloro-5-(difluoromethyl)pyridine is a significant component in the synthesis of various chemicals, particularly in the field of pesticides and pharmaceuticals. It serves as an intermediate in the synthesis of complex chemical structures. For example, it undergoes a mono- or dicarbonylation in the presence of carbon monoxide and a palladium catalyst to produce alkyl 3-chloropyridine-2-carboxylates or dialkyl pyridine-2,3-dicarboxylates, depending on the reaction conditions (Crettaz, Waser, & Bessard, 2001). Moreover, this compound is used in the synthesis of novel compounds such as 1,2,4-Triazolo[4,3-a]Pyridine derivatives, which have shown weak antifungal activity (Yang et al., 2015).

Ligand Chemistry and Coordination Compounds

This compound also plays a role in ligand chemistry. It is used in synthesizing ligands like 2,6-bis(pyrazolyl)pyridines and their derivatives. These ligands have been applied in the formation of luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005). Additionally, advancements in the chemistry of these compounds have led to the synthesis of multi-functional spin-crossover switches and functional soft materials (Halcrow, 2014).

Structural and Spectroscopic Analysis

In the field of structural and spectroscopic analysis, this compound has been involved in studies like X-ray crystallography and NMR structural studies. For instance, the structural characterization of interaction products of pyridine derivatives with iodine offers insights into potential pharmaceutical applications (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).

Mécanisme D'action

Target of Action

2,3-Dichloro-5-(difluoromethyl)pyridine is reported to be an intermediate of herbicides . The primary targets of this compound are likely to be enzymes or proteins involved in the growth and development of weeds.

Mode of Action

As an intermediate in the synthesis of herbicides, it is likely to interfere with the normal functioning of its target, leading to the death of the weed .

Biochemical Pathways

As an intermediate in the synthesis of herbicides, it is likely to affect pathways related to the growth and development of weeds .

Pharmacokinetics

As an intermediate in the synthesis of herbicides, its bioavailability would depend on the final compound’s properties .

Result of Action

The result of the action of this compound, as an intermediate in the synthesis of herbicides, is the death of the weed. It achieves this by interfering with the normal functioning of its target, which is likely to be an enzyme or protein involved in the growth and development of the weed .

Safety and Hazards

Orientations Futures

Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Analyse Biochimique

Biochemical Properties

2,3-Dichloro-5-(difluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of herbicides and insecticides. It interacts with various enzymes and proteins, facilitating the formation of active compounds that inhibit the growth of unwanted plants and pests. The compound’s interactions with biomolecules are primarily through covalent bonding, which enhances its stability and efficacy in biochemical reactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of certain enzymes involved in cell division, leading to reduced cell proliferation. Additionally, it can modulate the expression of genes related to stress response and detoxification, thereby impacting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor, blocking the active sites of target enzymes and preventing their catalytic activity. This inhibition can lead to the accumulation of substrates and a decrease in the production of essential metabolites. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under controlled conditions, with minimal degradation observed over extended periods. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and enzyme activities. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used effectively for its intended purpose. At high doses, it can cause adverse effects, including toxicity to vital organs and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s activity and toxicity, as well as its overall impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity, as it determines the concentration of the compound at target sites .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions. Understanding the subcellular distribution of the compound is crucial for optimizing its use in various applications .

Propriétés

IUPAC Name |

2,3-dichloro-5-(difluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-4-1-3(6(9)10)2-11-5(4)8/h1-2,6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKRLOKESDPEPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611704 |

Source

|

| Record name | 2,3-Dichloro-5-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71690-06-7 |

Source

|

| Record name | 2,3-Dichloro-5-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Nitro-benzo[B]thiophene-3-carbonitrile](/img/structure/B1321256.png)